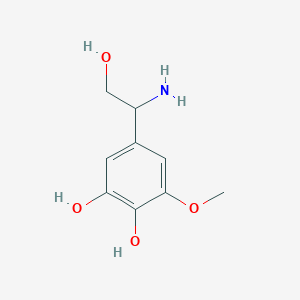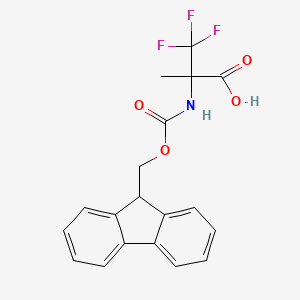
(R)-Fmoc-2-trifluoromethyl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fmoc-2-trifluoromethyl-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the alpha carbon is replaced by a trifluoromethyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-trifluoromethyl-alanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available alanine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH).
Fmoc Protection: The amino group of the resulting 2-trifluoromethyl-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of ®-Fmoc-2-trifluoromethyl-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-Fmoc-2-trifluoromethyl-alanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used.
Major Products
The major products formed from these reactions include various derivatives of ®-Fmoc-2-trifluoromethyl-alanine, which can be further utilized in peptide synthesis and other applications.
科学的研究の応用
®-Fmoc-2-trifluoromethyl-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function due to its ability to introduce hydrophobicity and stability.
Medicine: It is explored for its potential therapeutic applications, including drug design and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ®-Fmoc-2-trifluoromethyl-alanine involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The trifluoromethyl group increases hydrophobic interactions, while the Fmoc group provides protection during synthesis. The compound can interact with various molecular targets and pathways, depending on its specific application.
類似化合物との比較
Similar Compounds
®-Fmoc-2-fluoromethyl-alanine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
®-Fmoc-2-chloromethyl-alanine: Contains a chloromethyl group.
®-Fmoc-2-bromomethyl-alanine: Contains a bromomethyl group.
Uniqueness
®-Fmoc-2-trifluoromethyl-alanine is unique due to the presence of the trifluoromethyl group, which imparts increased hydrophobicity and stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and hydrophobic interactions.
特性
分子式 |
C19H16F3NO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
WDBDMOCINHCAEN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


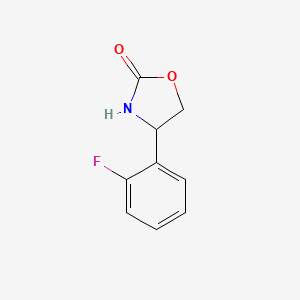

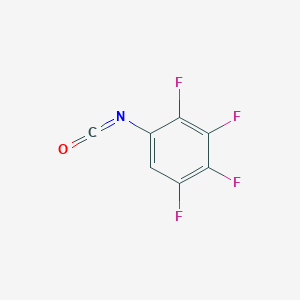
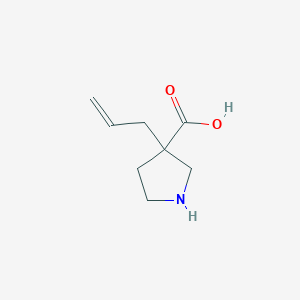
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
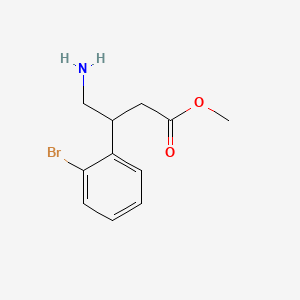

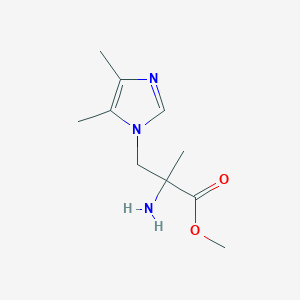
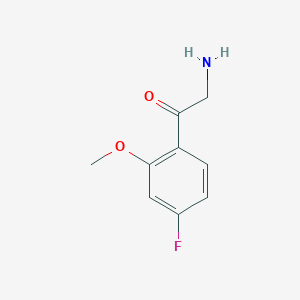
![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
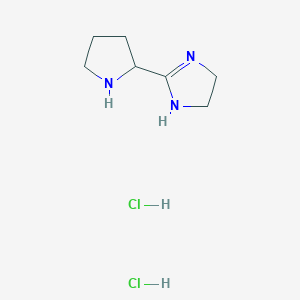
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
